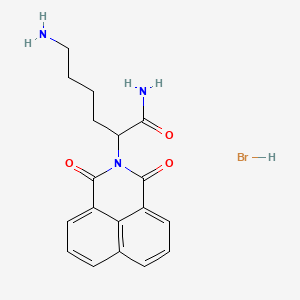
alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(de)isoquinoline core, an acetamide group, and an aminobutyl side chain. The monohydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,8-naphthalic anhydride with an appropriate amine to form the isoquinoline core. This intermediate is then reacted with 4-aminobutylamine under controlled conditions to introduce the aminobutyl side chain. The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide: Shares a similar core structure but lacks the aminobutyl side chain.
Mitonafide: A related compound with anticancer properties but different side chains and functional groups.
Naphthalene-1,8-dicarboximide: Another structurally related compound used in various chemical applications.
Uniqueness
Alpha-(4-Aminobutyl)-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-acetamide monohydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the aminobutyl side chain and the monohydrobromide salt form enhances its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81254-02-6 |
|---|---|
Molecular Formula |
C18H20BrN3O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
6-amino-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |
InChI |
InChI=1S/C18H19N3O3.BrH/c19-10-2-1-9-14(16(20)22)21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |
InChI Key |
YWNHJSCTUNHAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCCCN)C(=O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















